5-Iodoisoindoline
Overview
Description
Synthesis Analysis
Isoindolinone synthesis has been achieved via one-pot type transition metal-catalyzed C−C bond-forming reactions . The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Molecular Structure Analysis
5-Iodoisoindoline contains a total of 19 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC 50 values ranging from 2.1 to 7.4 μM .Physical And Chemical Properties Analysis
This compound is a heterocyclic organic compound with the molecular formula C8H8IN . It is a white to off-white crystalline powder.Scientific Research Applications
EPR Oximetry Probes
Isoindoline nitroxides, related to 5-Iodoisoindoline, are explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. Their low cytotoxicity, moderate biological reduction rates, and favorable EPR characteristics make them suitable for studying viable biological systems. Specific studies focused on various anionic, cationic, and neutral nitroxides, including their isotopically labeled analogs, for in vivo EPR oximetry applications, demonstrating their sensitivity to oxygen concentration and potential for enhancing signal intensity (Khan et al., 2011).
SPECT Imaging and Brain Receptor Studies
Several studies have utilized derivatives of this compound, such as 5-Iodo-6-Nitroquipazine and 5-Iodo-A-85380, for Single Photon Emission Computed Tomography (SPECT) imaging. These compounds have been effective in imaging brain serotonin reuptake sites and nicotinic acetylcholine receptors in primates. Their properties, including high brain uptake and specificity for certain receptor subtypes, make them suitable for non-invasive brain imaging and studying receptor distribution and function (Jagust et al., 1993), (Chefer et al., 1998).
Radioligand Development
5-Iodo-A-85380, a variant of this compound, has been developed as a specific radioligand for α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, along with features like low toxicity and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of these receptors. This compound is significant for its potential use in imaging techniques and receptor studies in neurological research (Mukhin et al., 2000).
Synthesis of Heterocyclic Compounds
This compound derivatives have been used in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines and benzazepines. These synthetic processes are important for developing new pharmaceuticals and exploring chemical properties of these compounds (Tietze et al., 2000).
Safety and Hazards
Future Directions
Isoindoline derivatives have been found to inhibit acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions in the development of treatments for Alzheimer’s disease.
Mechanism of Action
Target of Action
5-Iodoisoindoline, an isoindoline derivative, primarily targets the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . By inhibiting these enzymes, this compound can potentially reduce joint pain and restore normal function .
Mode of Action
It is known that isoindoline derivatives, like this compound, bind with high affinity to multiple receptors . This binding can lead to various biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
This compound, as an isoindoline derivative, may affect several biochemical pathways. Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
Isoindoline derivatives are generally known for their good drug-like properties
Result of Action
The result of this compound’s action is likely to be multifaceted due to its potential influence on various biological activities. For instance, its anti-inflammatory activity could lead to a reduction in inflammation, while its anticancer activity could potentially inhibit the growth of cancer cells . .
Biochemical Analysis
Biochemical Properties
5-Iodoisoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as cell cycle progression and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727833 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-25-1 | |
Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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